Product packaging for Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH(Cat. No.:)

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

Cat. No.: B613558
M. Wt: 723.8 g/mol
InChI Key: CURRWEJPHUVJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pseudoprolines in Overcoming Challenges in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. A major obstacle in SPPS is the tendency of peptide chains to form secondary structures, such as β-sheets, which leads to intermolecular aggregation. wikipedia.orgiris-biotech.de This aggregation can physically block the reactive sites, hindering the subsequent coupling and deprotection steps. sigmaaldrich.com

Pseudoproline dipeptides are synthetic building blocks designed to disrupt these undesirable secondary structures. wikipedia.orgiris-biotech.de They are typically derived from serine, threonine, or cysteine residues. chempep.com In the case of serine and threonine, the side-chain hydroxyl group reacts with an aldehyde or ketone to form a temporary oxazolidine (B1195125) ring, creating a proline-like "kink" in the peptide backbone. wikipedia.orgchempep.com This conformational constraint disrupts the hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain. wikipedia.orgiris-biotech.de

The benefits of incorporating pseudoproline dipeptides into SPPS are numerous and well-documented. They have been shown to significantly increase the yield and purity of crude peptide products, often by as much as tenfold in highly aggregated sequences. merckmillipore.comiris-biotech.de This enhanced efficiency reduces the need for costly and time-consuming repeat syntheses. merckmillipore.com Furthermore, pseudoproline dipeptides are compatible with standard SPPS protocols and automated synthesizers, making them a readily accessible tool for peptide chemists. chempep.com The temporary nature of the pseudoproline modification is another key advantage; the native serine, threonine, or cysteine residue is regenerated during the final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA). bachem.comchempep.com

Overview of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH as a Specialized Building Block in Peptide Research

This compound is a specific example of a pseudoproline dipeptide that has found application in the synthesis of challenging peptide sequences. This molecule consists of an asparagine (Asn) residue linked to a serine (Ser) residue that has been modified to form a dimethylated pseudoproline (Psi(Me,Me)Pro).

The "Fmoc" group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group for the N-terminus of the dipeptide, essential for its use in Fmoc-based SPPS. The "Trt" group (trityl) is an acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions. The "Psi(Me,Me)Pro" notation indicates that the serine residue has been cyclized with acetone (B3395972) to form a 2,2-dimethyloxazolidine (B1633789) ring.

The strategic incorporation of this compound into a peptide sequence serves to break up potential aggregation sites that might otherwise form around the asparagine and serine residues. This is particularly crucial as asparagine itself can contribute to aggregation issues. By introducing the pseudoproline kink at this position, the solubility and reactivity of the growing peptide chain are maintained, facilitating a more efficient and successful synthesis. The use of this specific dipeptide has been noted in the synthesis of complex peptides, such as teriparatide, where it can help to avoid the formation of deletion peptides and other impurities. google.com

PropertyValue
IUPAC Name (4R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tritylcarbamoyl)ethyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Molecular Formula C₅₁H₄₇N₃O₆
Molecular Weight 810.0 g/mol
Appearance White to off-white powder
Typical Application Building block for solid-phase peptide synthesis (SPPS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H41N3O7 B613558 Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRWEJPHUVJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Chemical Design of Fmoc Asn Trt Ser Psi Me,me Pro Oh

The Fmoc Protecting Group: Its Role and Advantages in Fluorenylmethyloxycarbonyl-Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, serving as a temporary protecting group for the α-amino group of amino acids. chempep.comaltabioscience.com Its primary function is to prevent the amino group from engaging in unwanted reactions during the peptide bond formation process. altabioscience.com The Fmoc group is introduced by reacting an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

A key advantage of the Fmoc strategy is its base-lability, meaning it can be removed under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This deprotection occurs via a β-elimination mechanism, yielding a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the reaction's progress. chempep.comwikipedia.org The mild deprotection conditions are a significant benefit over the harsher acidic conditions required in the alternative Boc (tert-butyloxycarbonyl) strategy, minimizing the risk of side reactions and degradation of the growing peptide chain. americanpeptidesociety.orgbiotage.com This makes the Fmoc approach particularly suitable for the synthesis of long and complex peptides. altabioscience.comamericanpeptidesociety.org

The orthogonality of the Fmoc group is another major advantage. altabioscience.compeptide.com It is stable to the acidic conditions used to cleave the final peptide from the resin and to remove acid-labile side-chain protecting groups. altabioscience.com This allows for a selective deprotection strategy, which is crucial for the synthesis of modified peptides and for ensuring the integrity of the final product. nih.gov

Feature of Fmoc GroupAdvantage in SPPS
Base-Lability Mild deprotection conditions, minimizing side reactions. americanpeptidesociety.org
Acid Stability Orthogonal to acid-labile side-chain protecting groups and resin linkers. altabioscience.com
UV Absorbance of Byproduct Allows for real-time monitoring of the deprotection step. chempep.comwikipedia.org
Compatibility Suitable for automated peptide synthesizers and a wide range of solvents. americanpeptidesociety.org

The Trityl (Trt) Protecting Group on Asparagine: Strategic Implications for Side-Chain Protection and Stability

The side chain of asparagine contains a primary amide that can participate in undesirable side reactions during peptide synthesis. The trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group commonly used to mask this reactive functionality in Fmoc-based SPPS. peptide.comiris-biotech.de

One of the primary strategic implications of using the Trt group is the prevention of dehydration of the asparagine side-chain amide during the activation step of the carboxylic acid, particularly when using carbodiimide (B86325) reagents. advancedchemtech.com This dehydration can lead to the formation of a nitrile, an irreversible and undesirable modification. Furthermore, protection of the amide group can mitigate the risk of aspartimide formation, a common side reaction involving the cyclization of an aspartic acid or asparagine residue with the peptide backbone. peptide.compeptide.com

Another significant advantage of the Trt group is its ability to enhance the solubility of the protected asparagine derivative. peptide.com Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents like DMF, which can hinder coupling efficiency. peptide.com In contrast, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility, comparable to other standard Fmoc-amino acids, facilitating smoother and more efficient peptide synthesis. peptide.com The Trt group is stable under the basic conditions used for Fmoc removal but is readily cleaved with moderately acidic conditions, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support. peptide.comadvancedchemtech.com

Property of Trt GroupImplication for Asparagine Protection
Bulky Steric Hindrance Prevents side-chain dehydration and nitrile formation during activation. advancedchemtech.com
Acid Lability Cleaved during the final TFA-mediated peptide release from the resin. peptide.com
Base Stability Remains intact during the repetitive Fmoc deprotection steps.
Increased Solubility Improves the handling and coupling efficiency of the asparagine building block. peptide.com

The Ser(Psi(Me,Me)Pro) Pseudoproline Moiety: Structural Basis and Conformational Impact

Pseudoproline dipeptides are innovative building blocks designed to overcome the challenges of peptide aggregation during SPPS. chempep.comwikipedia.org The Ser(Psi(Me,Me)Pro) moiety in the subject compound is a derivative of a serine residue that has been cyclized to form a 2,2-dimethyloxazolidine (B1633789) ring. chempep.com This modification is introduced to mimic the structural properties of proline. peptide.comchempep.com

The primary function of the pseudoproline is to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of intermolecular aggregation of peptide chains on the solid support. chempep.comiris-biotech.de Aggregation can lead to poor solvation, incomplete coupling reactions, and ultimately, low yields and purity of the final peptide. chempep.com The pseudoproline moiety introduces a "kink" into the peptide backbone, similar to the effect of a natural proline residue. peptide.comchempep.com This is achieved by favoring a cis-amide bond conformation between the pseudoproline and the preceding amino acid residue, in this case, asparagine. wikipedia.orgiris-biotech.de The disruption of the regular hydrogen bonding patterns that stabilize β-sheets enhances the solvation of the growing peptide chain, making the N-terminal amine more accessible for the next coupling step. chempep.com

The 2,2-dimethyloxazolidine ring of the Ser(Psi(Me,Me)Pro) moiety is formed by the condensation of a serine-containing dipeptide with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, under acidic catalysis. chempep.comconnectjournals.com This reaction involves the hydroxyl group of the serine side chain and the backbone amide nitrogen, creating the five-membered oxazolidine (B1195125) ring. chempep.com

A crucial feature of this modification is its reversibility. iris-biotech.de The oxazolidine ring is stable to the standard conditions of Fmoc-SPPS, including the basic treatment for Fmoc removal and the coupling reactions. chempep.com However, it is readily cleaved under the strongly acidic conditions of the final deprotection and cleavage step, typically using a cocktail containing trifluoroacetic acid (TFA). peptide.comiris-biotech.de This acidic treatment hydrolyzes the oxazolidine ring, regenerating the native serine residue in the final peptide. wikipedia.orgiris-biotech.de This transient nature allows the pseudoproline to exert its beneficial effects during synthesis without permanently altering the chemical structure of the target peptide. wikipedia.org Recent studies have shown that under harsh conditions, such as elevated temperature and pressure in flow peptide synthesis, the oxazolidine ring can exhibit unexpected stability and participate in side reactions. mdpi.comnih.gov

The stereochemistry of the amino acids used to create the pseudoproline dipeptide is critical and is retained throughout the synthesis. The design of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH starts with L-asparagine and L-serine. The formation of the oxazolidine ring from L-serine results in a specific stereoconfiguration of the resulting pseudoproline.

ComponentChemical NameFunction
Fmoc 9-FluorenylmethyloxycarbonylN-terminal amine protecting group
Asn(Trt) N-trityl-AsparagineAsparagine residue with side-chain protection
Ser(Psi(Me,Me)Pro) Serine-pseudoprolineDipeptide moiety to disrupt secondary structure
-OH Carboxylic acidC-terminal functional group for coupling

Conformational Analysis and Its Implications for Peptide Structure

Induction of Conformational Constraints in Peptide Backbones by the Psi(Me,Me)Pro Moiety

The Psi(Me,Me)Pro moiety, a 2,2-dimethyloxazolidine (B1633789) ring derived from serine, introduces significant conformational constraints into the peptide backbone. acs.orgwikipedia.org Unlike the natural flexibility of a linear peptide chain, the rigid, five-membered ring structure of the pseudoproline acts similarly to proline by restricting the phi (φ) and psi (ψ) dihedral angles of the backbone. sigmaaldrich.com This inherent rigidity reduces the conformational entropy of the peptide chain, which can be advantageous for stabilizing specific secondary structures. nih.gov

FeatureDescriptionImplication for Peptide Backbone
Oxazolidine (B1195125) Ring A five-membered heterocyclic ring replacing the standard Ser side chain and backbone nitrogen.Reduces local flexibility by restricting dihedral angles, similar to proline. sigmaaldrich.com
Gem-Dimethyl Group Two methyl groups attached to the C2 position of the oxazolidine ring.Creates steric strain that favors a specific amide bond geometry (cis). acs.org
"Kink" Conformation The sharp bend in the peptide backbone induced by the pseudoproline residue.Disrupts regular secondary structures and prevents peptide aggregation. wikipedia.orgchempep.com

Influence of Pseudoprolines on Local and Global Peptide Folding and Secondary Structure Formation

The conformational constraints imposed by the Psi(Me,Me)Pro moiety directly influence both local and global peptide folding. The primary effect is the disruption of regular secondary structures, particularly β-sheet formation, which is a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS). acs.orgwikipedia.orgchempep.comnih.gov By introducing a kink, the pseudoproline interrupts the inter-chain hydrogen bonding patterns necessary for β-sheet stabilization. chempep.comnih.govacs.org This disruption enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher yields of the final product. wikipedia.orgchempep.comiris-biotech.de

At the local level, the introduction of a Psi(Me,Me)Pro residue can be used to purposefully induce specific types of turns in a peptide sequence. Research has shown that 2,2-dimethyl-ΨPro residues are particularly effective at inducing type VI β-turns, where the pseudoproline occupies the i+2 position of the turn. acs.org This ability to pre-organize a peptide into a desired conformation is highly valuable in the design of peptidomimetics and in facilitating challenging synthetic steps like macrocyclization. iris-biotech.denih.gov By bringing the N- and C-termini of a linear peptide into closer proximity, pseudoprolines can significantly increase the rate and yield of head-to-tail cyclization reactions. iris-biotech.deacs.org

Structural ElementInfluence on Folding & Secondary Structure
Psi(Me,Me)Pro-induced kink Disrupts β-sheet formation by preventing inter-chain hydrogen bonding. acs.orgchempep.comnih.gov
Enhanced Solvation Prevents peptide aggregation during synthesis. wikipedia.orgchempep.comiris-biotech.de
Turn Induction Promotes the formation of specific local structures, such as type VI β-turns. acs.orgnih.gov
Pre-organization for Cyclization Facilitates head-to-tail cyclization by orienting the peptide termini favorably. iris-biotech.de

Studies on the Reversible Induction of cis Amide Bonds by Pseudoprolines

A key mechanistic feature of the Psi(Me,Me)Pro moiety is its powerful ability to induce a cis conformation in the preceding amide bond (the Xaa-ΨPro bond). acs.orgwikipedia.org In a typical peptide backbone, the trans amide bond is energetically favored by a significant margin. However, the steric requirements of the 2,2-dimethyl substituents on the pseudoproline ring destabilize the trans conformer, making the cis conformer the predominant form. acs.org

Nuclear Magnetic Resonance (NMR) studies have provided direct evidence for this phenomenon. In peptides containing a Cys[Psi(H,H)pro] or Ser[Psi(H,H)pro] (unsubstituted pseudoproline), the cis/trans ratio is often around 40:60 or 45:55, indicating a mixture of conformers. nih.gov In stark contrast, studies on analogues with 2,2-dimethylated pseudoprolines, such as the one in Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH, have shown that the cis conformation is highly predominant, often accounting for over 98% of the population. acs.orgnih.gov

This induction is a reversible process. The oxazolidine ring of the pseudoproline is designed to be stable during Fmoc-based peptide synthesis but is readily cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA), which is used for final deprotection and cleavage from the resin. iris-biotech.desigmaaldrich.com Upon cleavage, the native serine residue is restored, and the peptide backbone reverts to the energetically favored all-trans conformation. acs.org This temporary and reversible control over amide bond geometry makes pseudoprolines a valuable tool for overcoming synthetic challenges without permanently altering the final peptide's native structure. acs.orgiris-biotech.de

Advanced Research Applications and Methodological Innovations

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The unique structural features of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH make it a cornerstone in the creation of sophisticated peptides with tailored biological properties. Its utility stems from its ability to modulate the conformation of the growing peptide chain, thereby enhancing both its synthetic accessibility and its final biological activity and stability.

Application in Modulating Biological Activity and Enhancing Stability of Peptide Analogs

The incorporation of the Ser(Psi(Me,Me)Pro) moiety introduces a temporary "kink" in the peptide backbone. This is due to the oxazolidine (B1195125) ring system, which favors a cis-amide bond conformation over the more common trans geometry. chempep.comnih.govmerckmillipore.com This structural disruption effectively breaks the intermolecular hydrogen bonding that leads to the formation of β-sheet aggregates, a primary cause of synthetic failure for "difficult sequences". chempep.commerckmillipore.comiris-biotech.de By preventing aggregation, the peptide chain remains well-solvated and accessible for subsequent coupling and deprotection reactions, leading to significantly higher purity and yield of the crude product. merckmillipore.compeptide.commerckmillipore.com

This conformational control not only facilitates synthesis but can also directly impact the biological properties of the final peptide. The induced turn can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity to a biological target. Furthermore, peptides incorporating this dipeptide can exhibit enhanced stability against proteolytic degradation. While general strategies like cyclization or incorporating D-amino acids are known to improve stability, the subtle conformational constraints introduced by a pseudoproline can also shield cleavage sites from enzymatic attack. chemimpex.comnih.gov The trityl (Trt) protection on the asparagine side chain further enhances the solubility of the building block and prevents potential side reactions during synthesis. chemimpex.com

Facilitating the Cyclization of Peptides and the Creation of Multi-Cyclic Constructs

Peptide cyclization is a widely used strategy to enhance the stability, receptor selectivity, and bioavailability of therapeutic peptides. However, the process can be challenging, often resulting in low yields due to competing intermolecular reactions. The proline-like kink induced by this compound plays a crucial role in promoting efficient cyclization. iris-biotech.denih.gov By pre-organizing the linear peptide precursor into a turn-like conformation, the N- and C-termini are brought into proximity, which favors the desired intramolecular reaction. iris-biotech.denih.govhku.hk This has been reported to accelerate the cyclization reaction and increase the yield of the cyclic product. peptide.comrsc.org

This principle is particularly valuable in the synthesis of complex, multi-cyclic peptides such as conotoxins, which are rich in disulfide bonds. nih.gov The synthesis of such molecules often requires a carefully planned, orthogonal protection strategy to ensure the correct formation of multiple disulfide bridges. The use of pseudoproline dipeptides can simplify this process by improving the synthesis of the linear precursor and facilitating the initial macrocyclization step. In the synthesis of α-conotoxins, for instance, cysteine pseudoprolines have been shown to significantly reduce the time required for macrocyclization compared to standard protected amino acids. nih.gov While a direct case study for this compound in a multi-cyclic synthesis is not detailed in the reviewed literature, the underlying principle of facilitated cyclization is broadly applicable.

Role of this compound in Protein Engineering and Structure-Function Relationship Studies

The ability to synthesize specific segments of a protein is a powerful tool in protein engineering and for probing structure-function relationships. This compound can be instrumental in this context, particularly when the target protein domain contains aggregation-prone sequences. For example, in the chemical synthesis of a synthetic small protein scaffold based on the WW domain, two different pseudoproline dipeptides, Fmoc-Lys(Boc)-Thr(ψMe,MePro)-OH and Fmoc-Ser(tBu)-Ser(ψMe,MePro)-OH, were incorporated to overcome synthetic challenges and increase the yield of the final 42-amino acid protein. nih.gov This highlights the general strategy of using pseudoprolines to access protein domains that would otherwise be difficult to produce synthetically. By enabling the synthesis of such domains, researchers can introduce specific mutations or modifications to study their impact on protein folding, stability, and interaction with other molecules, thus elucidating its function. nih.gov

Utilization in Convergent Strategies and Chemoselective Ligation Techniques for Peptide Assembly

Convergent synthesis, where smaller, protected peptide fragments are synthesized and then joined together, is an efficient strategy for producing large peptides and small proteins. A major challenge in this approach is the poor solubility of many protected peptide fragments. Peptides containing a C-terminal pseudoproline residue often exhibit markedly improved solubility, making them easier to purify and use in fragment condensation reactions. chempep.compeptide.compeptide.com Furthermore, coupling fragments that have a C-terminal pseudoproline can proceed with minimal risk of racemization, a common side reaction in segment condensation. peptide.compeptide.comresearchgate.net

Comparative Studies: this compound versus Other Pseudoproline Derivatives (e.g., Thr, Cys) and Monomers

The effectiveness of pseudoproline dipeptides is dependent on the specific amino acids involved and the context of the peptide sequence. Comparative studies have shed light on the relative advantages of serine-derived pseudoprolines like this compound over other derivatives and the use of standard monomers.

In the synthesis of a difficult peptide analog of the influenza virus hemagglutinin, the use of standard Fmoc-Ser(tBu)-OH resulted in a highly heterogeneous crude product. In contrast, the incorporation of Fmoc-Ala-Ser(ΨMe,MePro)-OH led to a product with excellent purity. merckmillipore.compeptide.com This demonstrates the significant advantage of using a serine-based pseudoproline dipeptide over conventional monomers for aggregation-prone sequences. The same study also showed that a cysteine-derived pseudoproline, Fmoc-Ala-Cys(ΨDmp,HPro)-OH, was equally effective at inhibiting aggregation in this specific sequence. merckmillipore.compeptide.com

Synthesis StrategyCrude Peptide PurityKey Observation
Standard Monomer (Fmoc-Ser(tBu)-OH)Highly heterogeneousSignificant aggregation and side products.
Ser-Pseudoproline (Fmoc-Ala-Ser(ΨMe,MePro)-OH)ExcellentEffective suppression of aggregation.
Cys-Pseudoproline (Fmoc-Ala-Cys(ΨDmp,HPro)-OH)ExcellentComparable performance to Ser-pseudoproline in this case.

Table 1: Comparative Purity of a Difficult Peptide Synthesis. merckmillipore.com

While serine and threonine-derived oxazolidines are widely used and known for their lability in standard TFA cleavage cocktails, cysteine-derived thiazolidines were initially thought to be more stable, requiring harsher cleavage conditions. acs.org However, more recent studies have shown that the cleavage efficiency of cysteine pseudoprolines can be sequence-dependent and, in many cases, comparable to their oxazolidine counterparts, with deprotection times in the range of 1-3 hours. nih.govacs.org

The choice between a serine- or threonine-derived pseudoproline can also be significant. While both are effective, the acylation of a threonine-derived pseudoproline monomer can be more challenging than its serine counterpart due to steric hindrance. chemimpex.com This is a key reason why pseudoprolines are most commonly used as pre-formed dipeptides, which circumvents the difficult coupling step onto the sterically hindered oxazolidine nitrogen. researchgate.netsigmaaldrich.com The use of this compound as a dipeptide unit is therefore the most effective and straightforward method for incorporating this structure-disrupting motif into a growing peptide chain, especially at the critical Asn-Ser junction. researchgate.netsigmaaldrich.com

Analytical and Characterization Methodologies for Pseudoproline Containing Peptides

Spectroscopic Techniques for Conformational Elucidation of Peptide Products

Spectroscopic methods are vital for understanding the three-dimensional structure of peptides, which is intrinsically linked to their biological activity. The introduction of a pseudoproline dipeptide like Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is specifically designed to influence the peptide's conformation during synthesis. chempep.com

The primary role of the pseudoproline moiety is to disrupt secondary structures, particularly β-sheet formation, by favoring a cis-amide bond conformation over the more common trans bond. chempep.comwikipedia.org This induced kink is temporary, as the native serine residue is regenerated upon treatment with trifluoroacetic acid (TFA) during the final cleavage step. peptide.comsigmaaldrich.com

Key spectroscopic techniques for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR (2D-NMR) studies are powerful tools for providing detailed insight into the conformation of peptides. researchgate.net For pseudoproline-containing peptides, NMR can be used to confirm the presence of the desired cis-amide bond in the protected peptide and to verify the final conformation of the deprotected peptide. It also serves as a crucial validation method to confirm the integrity of the peptide product and rule out potential side products. chempep.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. By analyzing the CD spectrum, researchers can determine the relative content of α-helices, β-sheets, and random coil structures. This is particularly useful to demonstrate the structure-disrupting effect of the pseudoproline during synthesis and to confirm that the final, deprotected peptide adopts its intended native conformation.

These techniques collectively provide a comprehensive picture of the peptide's structure, ensuring that the use of the pseudoproline dipeptide has successfully facilitated the synthesis without negatively impacting the final desired conformation.

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation of Target Peptides

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purification of synthetic peptides. nih.gov For peptides synthesized using this compound, HPLC is the standard method for determining the purity of the crude product and for isolating the target peptide from synthesis-related impurities. chemimpex.commerckmillipore.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov It separates peptides based on their hydrophobicity. nih.gov The purity of this compound itself is typically guaranteed to be ≥97% as determined by HPLC. chemimpex.com After peptide synthesis, RP-HPLC is used to analyze the crude peptide product. The use of pseudoproline dipeptides often leads to purer crude products and simplifies the chromatographic profile, making purification less complex. chempep.commerckmillipore.com

Isolation of Target Peptides: Preparative RP-HPLC is employed to isolate the desired full-length peptide from a complex mixture of impurities, which may include deletion sequences, truncated peptides, or products of side reactions. nih.govgoogle.com The improved solubility and reduced aggregation of pseudoproline-containing peptide fragments also facilitate their purification, which is particularly beneficial for the synthesis of large proteins via fragment condensation. peptide.com

Key considerations for the HPLC analysis and purification of these peptides include the selection of columns and mobile phases to achieve optimal separation. nih.gov Temperature can also be a valuable parameter to control, as elevated temperatures can improve the peak shape and solubility of more hydrophobic peptides. waters.com

Interactive Table: Typical RP-HPLC Conditions for Peptide Analysis

Below is a summary of typical conditions used for the analysis of peptides synthesized with pseudoproline dipeptides.

ParameterTypical SettingPurpose
Stationary Phase (Column) C8 or C18 silica-basedSeparates based on hydrophobicity. waters.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic modifier to elute peptides. nih.gov
Gradient Linear gradient of increasing Mobile Phase BElutes peptides in order of increasing hydrophobicity. nih.gov
Detection UV absorbance at 214-220 nmDetects the peptide backbone.
Temperature 25-60 °CImproves peak shape and solubility for hydrophobic peptides. google.comwaters.com

Mass Spectrometry for Sequence Verification and Structural Confirmation of Synthetic Peptides

Mass spectrometry (MS) is a cornerstone of peptide and protein analysis, providing precise molecular weight measurements and sequence information. nih.gov For peptides synthesized with this compound, MS is used at multiple stages to verify the process.

During synthesis, MS checks can monitor the progress of coupling reactions. chempep.com After synthesis and purification, MS is used to confirm the molecular weight of the final peptide, ensuring it matches the theoretical mass of the desired sequence. This step verifies that all protecting groups, including the trityl group on asparagine and the oxazolidine (B1195125) ring of the pseudoproline, have been successfully removed during the final TFA cleavage. nih.govsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this technique, the purified peptide is first separated by HPLC and then introduced into the mass spectrometer. nih.gov The peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. youtube.com This fragmentation pattern provides a "fingerprint" that can be used to read the amino acid sequence, confirming the identity and integrity of the synthetic peptide. nih.gov

It is important to be aware that the incorporation of pseudoproline dipeptides can sometimes lead to higher-than-expected molecular weights in mass spectrometry, potentially due to artifacts like ion entanglement. chempep.com Therefore, careful validation of MS data, often in conjunction with NMR or HPLC results, is essential to confirm the product's structure. chempep.com

Future Perspectives and Emerging Research Directions

Development of Novel Pseudoproline Building Blocks for Specific Synthetic Challenges

The success of traditional serine, threonine, and cysteine-derived pseudoprolines has spurred the development of novel analogs designed to tackle specific and often formidable synthetic hurdles. A notable advancement in this area is the creation of 2-hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) building blocks. acs.orgnih.govthieme-connect.comacs.org These surrogates have proven to be powerful tools in the synthesis of notoriously "difficult peptides," which are prone to aggregation and present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. acs.orgnih.gov

For instance, researchers have successfully utilized ψ2-hydroxyphenolpro dipeptides in the synthesis of several medically relevant and aggregation-prone peptides, including:

Human thymosin α1

Amylin

β-amyloid (1–42) acs.orgnih.gov

Automation and High-Throughput Synthesis Strategies Incorporating Pseudoproline Dipeptides

Several strategies have emerged to maximize the benefits of pseudoprolines in automated synthesis:

Synergy with Advanced Resins: Combining pseudoproline dipeptides with advanced solid supports, such as PEG-based ChemMatrix resin, has been shown to be particularly effective in the synthesis of complex and aggregation-prone peptides like the 68-amino-acid chemokine RANTES. chempep.com

Optimized Incorporation: While pseudoproline dipeptides are generally easy to use, their strategic placement within a peptide sequence is crucial for maximizing their aggregation-disrupting effects. nih.gov Automated synthesis protocols can be programmed to incorporate these building blocks at optimal positions, often before hydrophobic stretches or at regular intervals in long sequences. chempep.compeptide.com

Flow Chemistry: The application of flow chemistry in peptide synthesis is a rapidly growing field. The enhanced solubility and improved reaction kinetics afforded by pseudoproline incorporation are particularly advantageous in flow-based systems, potentially leading to faster and more efficient automated synthesis of complex peptides. chempep.com

Table 1: Impact of Pseudoproline Dipeptides on Automated and High-Throughput Synthesis

FeatureWithout PseudoprolinesWith Pseudoprolines
Synthesis Efficiency Prone to aggregation, leading to incomplete reactions and low yields. chempep.comDisrupts secondary structures, improving coupling efficiency and overall yield. chempep.commerckmillipore.com
Crude Product Purity Often lower, requiring extensive purification. merckmillipore.comHigher purity, simplifying downstream processing. merckmillipore.com
Automation Compatibility Challenges with "difficult sequences" can halt automated synthesis.Fully compatible, enabling the synthesis of previously inaccessible peptides. chempep.com
Throughput Limited by the challenges of synthesizing and purifying aggregation-prone peptides.Increased throughput due to higher success rates and simplified purification. chempep.commerckmillipore.com

Theoretical and Computational Approaches to Pseudoproline Design and Conformational Prediction

Computational and theoretical methods are playing an increasingly important role in understanding the conformational effects of pseudoprolines and in guiding the design of new building blocks. By employing techniques such as Density Functional Theory (DFT), researchers can predict the conformational preferences of pseudoproline-containing peptides and gain insights into their structure-disrupting properties. acs.orgnih.govacs.org

A key area of investigation is the cis-trans isomerization of the peptide bond preceding the pseudoproline residue. The incorporation of a pseudoproline moiety favors a cis-amide bond, which introduces a "kink" in the peptide backbone and disrupts the formation of β-sheet structures responsible for aggregation. iris-biotech.de Computational studies have been employed to analyze the conformational stabilities of various pseudoproline dipeptides, such as those derived from (S)-oxazolidine-4-carboxylic acid (Oxa) and (R)-thiazolidine-4-carboxylic acid (Thz), in different solvent environments. acs.org These analyses, often performed at the HF and B3LYP levels of theory, help to elucidate the energetic landscape of different conformations and predict their relative populations. acs.org

Furthermore, computational modeling is being used to design and evaluate novel pseudoproline-containing turn mimics. nih.govacs.org By analyzing the conformational properties of small, protected tetramers containing pseudoproline analogs, researchers can identify structures that preferentially adopt specific secondary structures, such as β-turns. nih.govacs.org These computational predictions, when validated by experimental data from techniques like IR and NMR spectroscopy, provide a powerful tool for the rational design of peptidomimetics with defined three-dimensional structures. nih.govacs.org

Expanding the Scope of Pseudoproline Applications in Chemical Biology Research

While initially developed to overcome challenges in peptide synthesis, the unique properties of pseudoprolines are finding broader applications in various areas of chemical biology.

Peptidomimetics and Drug Discovery: Pseudoprolines can serve as proline isosteres, allowing for the fine-tuning of the conformational properties of bioactive peptides. chempep.com By modulating the ring pucker and the cis/trans amide bond ratio, researchers can design peptidomimetics with improved pharmacokinetic profiles and enhanced biological activity. chempep.com

Peptide Cyclization: The ability of pseudoprolines to induce a turn in the peptide backbone makes them valuable tools for facilitating the cyclization of linear peptides. iris-biotech.depeptide.com This pre-organization of the linear precursor increases the efficiency of the cyclization reaction, leading to higher yields of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. peptide.com

Synthesis of Complex Bioconjugates: Pseudoproline-containing building blocks have been successfully employed in the synthesis of complex biomolecules such as N-glycopeptides. nih.gov Tripeptide building blocks containing a pseudoproline have been used for the efficient solid-phase synthesis of thioacid-containing peptides, which can then be chemoselectively ligated to glycosyl amines to form N-glycopeptides. nih.gov

The continued development of novel pseudoproline building blocks, coupled with advancements in automated synthesis and computational modeling, promises to further expand the already significant impact of these versatile tools on peptide science and chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.